Bienvenue dans la boutique en ligne BenchChem!

methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

Lipophilicity Membrane permeability CNS drug discovery

Methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS 956324-48-4) is a fully substituted 1-phenyl-1H-pyrazole-3-carboxylate derivative bearing a 4-cyano group and a 5-(4-chlorophenyl)sulfanyl substituent. Its molecular formula is C₁₈H₁₂ClN₃O₂S with a molecular weight of 369.82 g/mol.

Molecular Formula C18H12ClN3O2S
Molecular Weight 369.82
CAS No. 956324-48-4
Cat. No. B2944495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
CAS956324-48-4
Molecular FormulaC18H12ClN3O2S
Molecular Weight369.82
Structural Identifiers
SMILESCOC(=O)C1=NN(C(=C1C#N)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C18H12ClN3O2S/c1-24-18(23)16-15(11-20)17(25-14-9-7-12(19)8-10-14)22(21-16)13-5-3-2-4-6-13/h2-10H,1H3
InChIKeySGGAQWFGZSSIHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS 956324-48-4): Core Identity and Physicochemical Profile for Procurement Decisions


Methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS 956324-48-4) is a fully substituted 1-phenyl-1H-pyrazole-3-carboxylate derivative bearing a 4-cyano group and a 5-(4-chlorophenyl)sulfanyl substituent. Its molecular formula is C₁₈H₁₂ClN₃O₂S with a molecular weight of 369.82 g/mol . The compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, with a calculated logP of 4.34 and a topological polar surface area (TPSA) of 67.91 Ų, indicating substantial lipophilicity and moderate membrane permeability .

Why Methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate Cannot Be Replaced by Common 5-Amino or 5-Alkoxy Pyrazole Analogs


The 5-position substituent on the 1-phenylpyrazole scaffold fundamentally governs lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility. The 5-(4-chlorophenyl)sulfanyl group in this compound eliminates the H-bond donor character present in 5-amino congeners (e.g., ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, CAS 93764-93-3) while simultaneously increasing logP by approximately 1.7 log units relative to the 5-amino analog, substantially altering membrane partitioning and pharmacokinetic behavior . Furthermore, the 5-sulfanyl motif distinguishes this compound from the heavily patented 5-alkoxy subclass of 3-cyano-4-sulfenylated-1-arylpyrazoles (EP 0385809 / US 5079370), providing freedom-to-operate advantages in agrochemical and pharmaceutical lead optimization programs [1].

Quantitative Differentiation Evidence for Methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate Versus Closest Structural Analogs


Lipophilicity (logP) Advantage Over the 5-Amino Analog: A 1.7-log Unit Increase Driving Membrane Permeability

The target compound exhibits a calculated logP of 4.34, compared to 2.63 for the closest 5-amino analog, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS 93764-93-3). This represents a 1.71 log unit increase in lipophilicity, corresponding to an approximately 50-fold higher theoretical octanol-water partition coefficient . For programs requiring blood-brain barrier penetration or membrane-associated target engagement, this logP differential is a critical selection criterion, as the Rule-of-Five optimal logP window of 1–3 for oral bioavailability is exceeded by the target compound, making it more suitable for CNS-targeted or parenteral applications where higher logP is tolerated [1].

Lipophilicity Membrane permeability CNS drug discovery Physicochemical profiling

Topological Polar Surface Area (TPSA) Reduction of ~26 Ų Relative to the 5-Amino Analog Enhances Passive Membrane Diffusion

The target compound has a TPSA of 67.91 Ų, compared to 93.93 Ų for the 5-amino-substituted analog ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, representing a 26.02 Ų (27.7%) reduction . TPSA values below 90 Ų are generally associated with favorable blood-brain barrier penetration, while values below 140 Ų correlate with good oral absorption [1]. The replacement of the 5-amino group (a strong H-bond donor) with a 5-(4-chlorophenyl)sulfanyl group (zero H-bond donors) is the primary driver of this TPSA decrease .

TPSA Passive permeability ADME Blood-brain barrier

Structural Divergence from the Patent-Protected 5-Alkoxy Subclass: Freedom-to-Operate in 1-Arylpyrazole Agrochemical and Pharmaceutical Space

The dominant patent family in the 3-cyano-4-sulfenylated-1-arylpyrazole space—exemplified by US Patent 5,079,370 (Rhone-Poulenc, 1992) and related filings—claims compounds bearing a 5-alkoxy substituent (formula I: R¹ = alkyl, alkenyl, alkynyl, or aralkyl attached via oxygen) [1]. The target compound replaces this 5-alkoxy group with a 5-(4-chlorophenyl)sulfanyl moiety attached via sulfur, falling outside the Markush structure of the core patent family. For industrial users developing new agrochemical or pharmaceutical candidates, this structural divergence provides a clear freedom-to-operate pathway that 5-alkoxy or 5-amino congeners cannot offer [1][2]. The 5-sulfanyl linkage also introduces distinct chemical reactivity: unlike the 5-alkoxy group, the thioether can be selectively oxidized to sulfoxide or sulfone derivatives, enabling late-stage functionalization strategies not accessible to 5-alkoxy analogs [3].

Freedom-to-operate Patent landscape Agrochemical intermediates Pyrazole scaffold

Molecular Weight Differentiation: A 44% Mass Increase Over the 5-Amino Analog That Impacts Dosing and Formulation Strategy

The target compound has a molecular weight of 369.82 g/mol, compared to 256.26 g/mol for the 5-amino analog ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS 93764-93-3), representing a 44.3% increase (ΔMW = +113.56 g/mol) . In fragment-based drug discovery, the 5-amino analog (MW ~256) falls within typical fragment space (<300 Da), while the target compound (MW ~370) is a lead-like molecule. For users advancing from fragment hits to lead optimization, this MW jump provides a pre-built vector for exploring the 5-position SAR without requiring de novo synthesis of the 5-sulfanyl substituent [1]. Additionally, the higher MW may confer improved metabolic stability through increased steric shielding of the metabolically labile ester group [1].

Molecular weight Fragment-based drug design Lead optimization Formulation

Purity Specification: 98% (HPLC) Offering Reduced Impurity Burden Relative to Standard 95% Analogs in Sensitive Bioassays

The target compound is commercially available at 98% purity from leyan.com (Product No. 1625966), compared to the more common 95% specification offered for many structurally related pyrazole-3-carboxylate analogs (e.g., ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate at 95–98% depending on supplier) . While this 3-percentage-point difference may appear modest, in high-throughput screening (HTS) campaigns conducted at 10 µM compound concentration, a 95% pure sample could contain up to 5 µM of total impurity, whereas a 98% pure sample limits impurities to ≤2 µM. For primary screening assays with hit thresholds of 30–50% inhibition, impurity-driven false positives or assay interference from the additional 3% impurity burden can significantly degrade screening data quality [1]. The 98% specification also meets the ICH Q3A threshold for identified impurities requiring qualification in preclinical development [1].

Purity specification Quality control Bioassay reproducibility Procurement

Optimal Scientific and Industrial Application Scenarios for Methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate Based on Quantitative Differentiation Evidence


CNS-Targeted Lead Optimization Programs Requiring High logP (>4) and Low TPSA (<70 Ų)

The target compound's logP of 4.34 and TPSA of 67.91 Ų place it firmly within the physicochemical profile associated with CNS drug-like molecules. Medicinal chemistry teams developing candidates for neurological targets (e.g., GABA receptors, voltage-gated ion channels) should prioritize this compound over 5-amino analogs (logP 2.63, TPSA 93.93) when blood-brain barrier penetration is a critical design parameter. The absence of H-bond donors further reduces active efflux by P-glycoprotein, a common liability of amino-substituted pyrazoles .

Agrochemical Discovery Seeking Freedom-to-Operate Outside the 5-Alkoxy-1-arylpyrazole Patent Estate

For agrochemical R&D organizations developing novel insecticides, nematicides, or herbicides based on the 1-arylpyrazole pharmacophore, the target compound's 5-(4-chlorophenyl)sulfanyl substituent provides a structurally distinct entry point that falls outside the primary claims of US 5,079,370 and EP 0385809 (which claim 5-alkoxy substitution). The thioether linkage also permits subsequent oxidation to sulfoxide or sulfone, enabling exploration of oxidative bioactivation pathways analogous to the fipronil sulfoxide/sulfone system without infringing on existing composition-of-matter patents [1][2].

Prodrug Design Studies Leveraging the Methyl Ester Hydrolysis Liability

The methyl ester at the 3-position of the pyrazole ring is susceptible to esterase-mediated hydrolysis, yielding the corresponding carboxylic acid. This property enables the compound to serve as a prodrug scaffold where the ester improves initial membrane permeability (logP 4.34) and the free acid (predicted logP ~3.0–3.5) provides enhanced aqueous solubility and target engagement. For academic and industrial groups developing esterase-activated prodrugs, the target compound offers a defined hydrolysis pathway absent in the ethyl ester comparator (CAS 93764-93-3), where the 5-amino group introduces competing metabolic liabilities [3].

Fragment-to-Lead Optimization Requiring Pre-installed 5-Position SAR Vectors

Fragment-based drug discovery programs that have identified 1-phenylpyrazole-3-carboxylate as a core fragment can use this compound as a direct entry point to lead-like chemical space. With a molecular weight of 369.82 g/mol (versus 256.26 g/mol for the 5-amino fragment analog), the target compound provides a pre-built 5-(4-chlorophenyl)sulfanyl vector that would otherwise require 3–5 synthetic steps to install de novo. This accelerates SAR exploration at the 5-position while maintaining the synthetically versatile 4-cyano and 3-carboxylate handles for further diversification [2][3].

Quote Request

Request a Quote for methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.